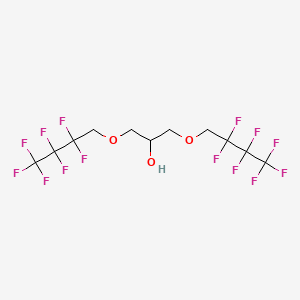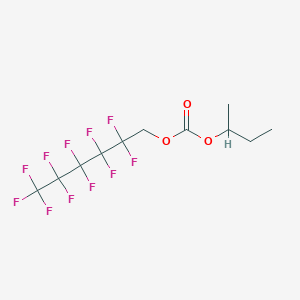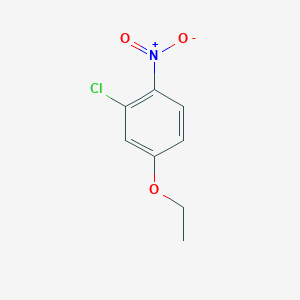
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol typically involves the reaction of 1,3-dihydroxypropane with heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale distillation columns and industrial chromatography systems.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the surface energy of substrates, making it useful in applications such as superhydrophobic coatings. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1H,1H,3H-tetrafluoropropoxy)-propan-2-ol: Another fluorinated alcohol with similar properties but different fluorination patterns.
1,3-Bis(1H,1H,2H,2H-perfluorohexoxy)propan-2-ol: A compound with longer perfluorinated chains, leading to different physical and chemical properties.
Uniqueness
1,3-Bis(1H,1H-heptafluorobutoxy)propan-2-ol is unique due to its specific fluorination pattern, which imparts distinct surface properties and reactivity. Its heptafluorobutoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
1598-17-0 |
|---|---|
Formule moléculaire |
C11H10F14O3 |
Poids moléculaire |
456.17 g/mol |
Nom IUPAC |
1,3-bis(2,2,3,3,4,4,4-heptafluorobutoxy)propan-2-ol |
InChI |
InChI=1S/C11H10F14O3/c12-6(13,8(16,17)10(20,21)22)3-27-1-5(26)2-28-4-7(14,15)9(18,19)11(23,24)25/h5,26H,1-4H2 |
Clé InChI |
VLFHADDJTCJDHD-UHFFFAOYSA-N |
SMILES canonique |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)






![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)

